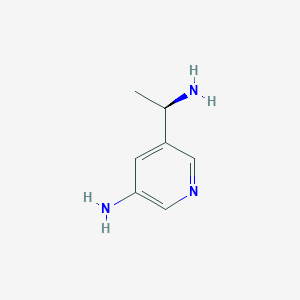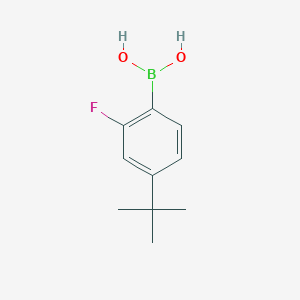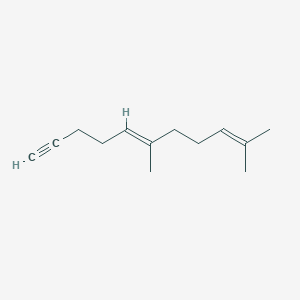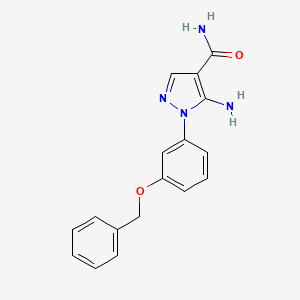
(R)-5-(1-Aminoethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(1-Aminoethyl)pyridin-3-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyridine ring substituted with an aminoethyl group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Aminoethyl)pyridin-3-amine can be achieved through several methods, including:
Reductive Amination: Starting from 5-(1-Aminoethyl)pyridine, the compound can be synthesized by reductive amination using suitable reducing agents like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of 5-(1-Aminoethyl)pyridin-3-amine can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for ®-5-(1-Aminoethyl)pyridin-3-amine would likely involve scalable synthetic routes such as catalytic hydrogenation or continuous flow synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(1-Aminoethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-(1-Aminoethyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-5-(1-Aminoethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(1-Aminoethyl)pyridin-3-amine: The enantiomer of the compound with potentially different biological activity.
5-(1-Aminoethyl)pyridine: The non-chiral version of the compound.
1-(3-Aminopyridin-2-yl)ethanamine: A structurally similar compound with different substitution patterns.
Uniqueness
®-5-(1-Aminoethyl)pyridin-3-amine is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities that are distinct from its racemic or other enantiomeric forms.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
5-[(1R)-1-aminoethyl]pyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,8-9H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
QWTUEPSRWLONLK-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CN=C1)N)N |
Kanonische SMILES |
CC(C1=CC(=CN=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)


